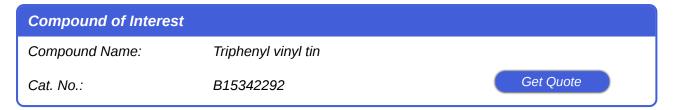


Application Notes and Protocols: Triphenyl Vinyl Tin in Stille Coupling Reactions

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For Researchers, Scientists, and Drug Development Professionals

Introduction to Stille Coupling with Triphenyl Vinyl Tin

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organotin compound (organostannane) and an organic halide or pseudohalide (such as a triflate).[1] This reaction has become a cornerstone in organic synthesis, particularly in the construction of complex molecules, including natural products and pharmaceuticals. Organotin reagents are notable for their stability to air and moisture, tolerance of a wide variety of functional groups, and their ability to be purified by chromatography.[1][2]

Triphenyl vinyl tin, a specific type of organostannane, serves as an effective vinyl group donor. It allows for the creation of styrenyl and other vinyl-substituted compounds, which are important structural motifs in many biologically active molecules and materials. The phenyl groups on the tin atom are considered "non-transferable" ligands in the Stille coupling, meaning the vinyl group is selectively transferred to the organic halide.

Key Advantages:

• Functional Group Tolerance: The reaction conditions are generally mild, allowing for the presence of sensitive functional groups on both coupling partners.



- Stability: Triphenyl vinyl tin is an air- and moisture-stable reagent that can be easily handled and stored.
- Selectivity: The vinyl group is selectively transferred over the phenyl groups.

Limitations and Considerations:

- Toxicity: Organotin compounds, including triphenyl vinyl tin and its byproducts, are highly toxic. Appropriate safety precautions, such as working in a well-ventilated fume hood and wearing personal protective equipment, are essential. Proper waste disposal procedures must also be followed.
- Stoichiometric Tin Byproducts: The reaction generates stoichiometric amounts of triphenyltin halides, which can sometimes be challenging to remove completely from the desired product.

Reaction Mechanism

The catalytic cycle of the Stille reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

- Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) complex.
- Transmetalation: The vinyl group from triphenyl vinyl tin is transferred to the palladium center, displacing the halide or pseudohalide, which then forms a complex with the tin atom.
 This is often the rate-determining step in the catalytic cycle.
- Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to form the desired C-C bond in the product (R¹-vinyl) and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Visualizing the Catalytic Cycle

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Quantitative Data Summary

The following tables summarize reaction conditions for the Stille coupling of **triphenyl vinyl tin** with various aryl halides.

Table 1: Coupling with Aryl Iodides



Electroph ile	Catalyst (mol%)	Ligand (mol%)	Solvent	Temperat ure (°C)	Time (h)	Yield (%)
4- lodoacetop henone	Pd ₂ (dba) ₃ (2.5)	P(t-Bu)₃ (10)	Dioxane	100	12	92
4- lodotoluen e	Pd(PPh3)4 (5)	-	DMF	80	16	88
1-lodo-4- nitrobenze ne	Pd(OAc) ₂ (5)	SPhos (10)	Toluene	110	8	95
Methyl 4- iodobenzo ate	PdCl ₂ (PPh 3) ₂ (5)	-	THF	65	24	85

Table 2: Coupling with Aryl Bromides



Electrop hile	Catalyst (mol%)	Ligand (mol%)	Solvent	Additive	Temper ature (°C)	Time (h)	Yield (%)
4- Bromoac etopheno ne	Pd2(dba) 3 (4)	XPhos (8)	Toluene	CsF	110	18	89
4- Bromotol uene	Pd(OAc) ₂ (5)	P(o-tol)₃ (10)	DMF	Cul	100	24	78
1-Bromo- 4- cyanobe nzene	Pd(PPh3) 4 (5)	-	Dioxane	-	100	16	82
2- Bromopy ridine	PdCl ₂ (dp pf) (5)	-	NMP	-	90	12	75

Experimental Protocols General Workflow for Stille Coupling

The following diagram outlines the typical laboratory workflow for performing a Stille coupling reaction.

// Nodes start [label="Start: Prepare Reaction Vessel\n(Oven-dried flask, stir bar)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFF"]; reagents [label="Add Aryl Halide, Solvent,\nand **Triphenyl vinyl tin**"]; degas [label="Degas the Reaction Mixture\n(e.g., N2 or Ar bubbling)"]; catalyst [label="Add Palladium Catalyst\nand Ligand (if applicable)"]; heat [label="Heat to Reaction Temperature\nand Monitor by TLC or GC/LC-MS"]; workup [label="Reaction Workup:\nCool, Quench, Extract"]; purification [label="Purification:\nColumn Chromatography"]; analysis [label="Characterize Product\n(NMR, MS, etc.)"]; end [label="End: Obtain Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFF"];



// Edges start -> reagents; reagents -> degas; degas -> catalyst; catalyst -> heat; heat -> workup; workup -> purification; purification -> analysis; analysis -> end; } .dot Caption: General experimental workflow for a Stille coupling reaction.

Protocol 1: Stille Coupling of 4-lodoacetophenone with Triphenyl Vinyl Tin

This protocol describes a representative procedure for the palladium-catalyzed Stille coupling of an aryl iodide with **triphenyl vinyl tin**.

Materials:

- 4-lodoacetophenone (1.0 mmol, 246 mg)
- Triphenyl vinyl tin (1.1 mmol, 417 mg)
- Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 23 mg)
- Tri(tert-butyl)phosphine (P(t-Bu)₃) (0.1 mmol, 20 mg)
- Anhydrous dioxane (5 mL)
- Oven-dried Schlenk tube or round-bottom flask with a condenser
- Magnetic stir bar
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 4-iodoacetophenone (246 mg, 1.0 mmol) and triphenyl vinyl tin (417 mg, 1.1 mmol).
- Solvent Addition: Add 5 mL of anhydrous dioxane to the Schlenk tube.
- Degassing: Seal the tube and degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.



- Catalyst and Ligand Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (23 mg, 0.025 mmol) and P(t-Bu)₃ (20 mg, 0.1 mmol).
- Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12 hours.
- Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Workup:

- After the reaction is complete, cool the mixture to room temperature.
- Dilute the mixture with diethyl ether (20 mL).
- To remove tin byproducts, stir the solution with a saturated aqueous solution of potassium fluoride (KF) for 1 hour. A precipitate of triphenyltin fluoride will form.
- Filter the mixture through a pad of Celite®, washing the pad with additional diethyl ether.
- \circ Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

Purification:

- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-vinylacetophenone.
- Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Expected Yield: ~92%.

Safety Precautions:

• All manipulations should be carried out in a well-ventilated fume hood.



- Wear appropriate personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.
- Organotin compounds are highly toxic. Avoid inhalation, ingestion, and skin contact.
- Consult the Safety Data Sheets (SDS) for all chemicals before use.
- Dispose of all tin-containing waste according to institutional and local regulations.

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References

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- 2. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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